molecular formula C11H7N3O3 B2939706 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 173545-88-5

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid

Cat. No. B2939706
CAS RN: 173545-88-5
M. Wt: 229.195
InChI Key: NZZXYSALXUIPNT-UHFFFAOYSA-N
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Description

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is a complex organic compound . It contains a total of 26 bonds, including 19 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, and 6 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .


Synthesis Analysis

The synthesis of benzimidazoles, which are a key component of this compound, has been extensively studied . One common approach involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A novel HBTU-promoted methodology has been reported for the one-pot synthesis of benzimidazoles from commercially available carboxylic acids .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is quite complex. It includes a total of 24 atoms, with 7 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . The molecular formula is C11H7N3O3 .

Scientific Research Applications

Antiviral Agents

Pyrimidobenzimidazoles have been studied for their antiviral properties. Compounds like Triazavirin , which share a similar heterocyclic structure, have shown efficacy against influenza viruses and even in the treatment of moderate COVID-19 cases . The structural similarity of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid to these compounds suggests potential applications as antiviral agents, particularly in the design of novel drugs that can inhibit viral replication.

Anticancer Therapeutics

The benzimidazole core is a common feature in many anticancer drugs. Its structural resemblance to nucleic acid bases allows it to interact with DNA and disrupt cell division. As such, derivatives of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid could be synthesized and tested for their ability to act as anticancer agents, potentially leading to new treatments for various types of cancer .

Hypertension Medication

Benzimidazole derivatives are also found in medications for hypertension. The pharmacophore’s ability to modulate physiological pathways makes it a candidate for the development of new hypertension drugs. Research into the applications of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid in this field could yield novel compounds that help manage blood pressure more effectively .

Antimicrobial Activity

The broad spectrum of biological activity of benzimidazoles includes antimicrobial effects. This suggests that 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid could be a precursor in the synthesis of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Anti-inflammatory Drugs

Benzimidazole derivatives exhibit anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. The exploration of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid in this context could lead to the development of new anti-inflammatory medications, potentially with fewer side effects than current treatments .

Enzyme Inhibition

Many benzimidazole compounds act as enzyme inhibitors, disrupting the metabolic pathways of diseases. Investigating the enzyme inhibitory activity of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid could uncover new therapeutic approaches for diseases where enzyme regulation is key .

Neuroprotective Agents

Research into benzimidazole derivatives has indicated potential neuroprotective effects. This opens up the possibility of using 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid as a starting point for developing drugs that protect neural tissue, which could be beneficial in treating neurodegenerative disorders .

Chemical Catalysis

The structural complexity of benzimidazoles makes them suitable as chiral ligands in chemical catalysis. This application could be particularly relevant in the synthesis of optically active pharmaceuticals, where 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid might play a role in facilitating asymmetric synthesis .

Safety And Hazards

The safety and hazards associated with 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid are not well-documented in the literature .

properties

IUPAC Name

4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-9-6(10(16)17)5-12-11-13-7-3-1-2-4-8(7)14(9)11/h1-5H,(H,12,13)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOBJJZNXULJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=C(C(=O)N23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid

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